Psilocin O-Glucuronide

Forensic Toxicology Metabolite Stability Bioanalytical Method Validation

Psilocin O-Glucuronide (PCG, CAS 514212-83-0) is the primary phase II glucuronide conjugate of the psychedelic tryptamine psilocin, itself the active dephosphorylated metabolite of the prodrug psilocybin. As a highly polar, water-soluble conjugate with molecular formula C₁₈H₂₄N₂O₇ (MW 380.4 g/mol), PCG represents the dominant urinary and serum metabolite detected after human ingestion of psilocybin-containing mushrooms.

Molecular Formula C18H24N2O7
Molecular Weight 380.4 g/mol
CAS No. 514212-83-0
Cat. No. B13414854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsilocin O-Glucuronide
CAS514212-83-0
Molecular FormulaC18H24N2O7
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C18H24N2O7/c1-20(2)7-6-9-8-19-10-4-3-5-11(12(9)10)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-5,8,13-16,18-19,21-23H,6-7H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1
InChIKeyQPZFVYCQQOLROG-RNGZQALNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Psilocin O-Glucuronide (CAS 514212-83-0): A Definitive Phase II Metabolite Reference Standard for Clinical and Forensic Bioanalysis


Psilocin O-Glucuronide (PCG, CAS 514212-83-0) is the primary phase II glucuronide conjugate of the psychedelic tryptamine psilocin, itself the active dephosphorylated metabolite of the prodrug psilocybin. As a highly polar, water-soluble conjugate with molecular formula C₁₈H₂₄N₂O₇ (MW 380.4 g/mol), PCG represents the dominant urinary and serum metabolite detected after human ingestion of psilocybin-containing mushrooms [1]. Critically, PCG is pharmacologically inert at serotonin 5-HT₂A/₂C/₁A receptors, distinguishing it functionally from its psychoactive parent compound. Its role as the main excretory metabolite makes it the preferred biomarker for confirming psilocybin exposure in settings where the parent drug psilocin is below the limit of detection, particularly in forensic toxicology and clinical pharmacokinetic monitoring [2].

Why Unconjugated Psilocin or Psilocybin Standards Cannot Substitute for Psilocin O-Glucuronide in Bioanalytical Workflows


Procurement decisions in forensic and clinical toxicology often reduce metabolite selection to proxy analytes; however, free psilocin (PC) and psilocybin are demonstrably unsuitable substitutes for the glucuronide conjugate. Psilocin is intrinsically labile, undergoing rapid oxidative degradation in biological matrices even under refrigeration, and is excreted in unconjugated form to a far lesser extent than its conjugate [1]. Psilocybin, as a prodrug, is entirely dephosphorylated prior to reaching systemic circulation and cannot serve as a direct urinary biomarker [2]. In contrast, psilocin O-glucuronide provides markedly superior long-term frozen stability, an extended detection window in both serum and urine exceeding 52 h post-ingestion, and constitutes the overwhelming majority (>80%) of total excreted psilocin-related material. Consequently, any analytical method or reference standard program that omits PCG and relies solely on free psilocin will suffer from reduced sensitivity, truncated detection windows, and irreproducible quantitation—failures that have direct implications for forensic defensibility and clinical trial pharmacokinetic accuracy.

Quantitative Differentiation of Psilocin O-Glucuronide Against Class Analogs: Stability, Detection Window, and Metabolic Specificity


Superior Long-Term Frozen Stability of Psilocin O-Glucuronide vs. Free Psilocin in Biological Matrices

Psilocin O-glucuronide (PCG) demonstrates unequivocally greater long-term stability under deep-frozen storage conditions (−20 °C or lower) compared to its unconjugated parent, psilocin. Martin et al. (2014) directly compared the stability of synthesized PCG and psilocin in both spiked serum and urine samples stored deep-frozen for six months [1]. At the end of the six-month period, PCG remained analytically stable in both matrices, whereas psilocin exhibited substantial degradation under identical storage conditions. This finding is critical because it indicates that relying on free psilocin as a calibrator or quality control material in long-term forensic sample re-analyses will yield systematically underestimated values, while PCG-based calibration maintains accuracy.

Forensic Toxicology Metabolite Stability Bioanalytical Method Validation

Extended Short-Term Stability of Psilocin O-Glucuronide vs. Free Psilocin in Whole Blood at Ambient Temperature

In the same head-to-head stability investigation, Martin et al. (2014) compared the short-term stability of PCG and free psilocin in whole blood stored at room temperature for one week, as well as in deep-frozen whole blood samples over the same period. PCG exhibited superior stability under both sets of conditions, whereas free psilocin levels deteriorated [1]. This is particularly relevant for forensic casework where blood specimens may be transported and stored under suboptimal temperature conditions prior to arrival at the analytical laboratory. Using PCG as the primary analytical target mitigates pre-analytical degradation losses that would otherwise compromise quantitative accuracy.

Forensic Toxicology Specimen Transport Analyte Stability

Extending Psilocin Detectability to ≥52 Hours Post-Ingestion via β-Glucuronidase Hydrolysis of Psilocin O-Glucuronide

Direct detection of free psilocin in serum is limited to a relatively brief window post-ingestion, typically ≤24 h. Kamata et al. (2006) demonstrated that by treating serum samples with Escherichia coli β-glucuronidase to hydrolyze PCG back to free psilocin, total psilocin could be detected even 52 h after ingestion of magic mushrooms [1]. Without β-glucuronidase treatment, free psilocin was undetectable at this late time point. In the first serum specimen collected 5 h post-ingestion, total (conjugated + free) psilocin measured 71.0 ng/mL while free psilocin was only 13.3 ng/mL, revealing that the majority of circulating psilocin exists in the glucuronidated form even early in the pharmacokinetic profile. The free-to-total ratio decreased further over time as conjugation progressed.

Forensic Toxicology Detection Window Serum Biomarker

Complete Enzymatic Hydrolysis of Psilocin O-Glucuronide Achieved Exclusively with Escherichia coli β-Glucuronidase

Accurate total psilocin quantification requires complete hydrolysis of PCG back to free psilocin. Kamata et al. (2003) systematically screened acid, alkaline, and enzymatic hydrolysis conditions, directly monitoring both PCG depletion and free psilocin formation by LC-MS/MS. Complete hydrolysis in urine was achieved only with E. coli β-glucuronidase at 5000 units/mL, pH 6, 37 °C for 2 h [1]. Three other β-glucuronidase sources—bovine liver (Type B-1), Helix pomatia (Type H-1), and Ampullaria—all failed to produce complete PCG hydrolysis under comparable incubation conditions. Neither acid nor alkaline hydrolysis was applicable due to psilocin degradation. Using the optimized E. coli protocol, 3.55 μg/mL of psilocin was detected in a user's urine after hydrolysis, whereas no psilocin was detectable without enzymatic treatment.

Bioanalytical Method Development Hydrolysis Optimization LC-MS/MS Quantification

Dominant Urinary Excretion as the Glucuronide Conjugate: >80% of Total Psilocybin Dose Recovered as Conjugated Psilocin

Renal excretion studies in human volunteers administered psilocybin (212 ± 25 μg/kg body weight) revealed that only 3.4 ± 0.9% of the administered dose was excreted as free psilocin within 24 h [1]. Addition of β-glucuronidase to urine samples prior to analysis led to an approximate twofold increase in measured psilocin concentrations, confirming that a substantial fraction of excreted psilocin exists as the glucuronide conjugate [1]. Subsequent independent work has cited that >80% of total ingested psilocybin is ultimately excreted as psilocin-O-glucuronide, the predominant urinary metabolite [2]. By contrast, alternative phase I metabolites such as 4-hydroxyindole-3-acetic acid (4-HIAA) and 4-hydroxytryptophol (4-HTP) represent quantitatively minor pathways and show no relevant serotonin receptor interactions in vitro.

Clinical Pharmacokinetics Renal Excretion Metabolite Profiling

Enzyme-Specific Glucuronidation Kinetics: UGT1A10 Exhibits the Highest Catalytic Activity for Psilocin Conjugation

Among all 19 recombinant human UDP-glucuronosyltransferases (UGTs) screened, UGT1A10 demonstrated the highest psilocin glucuronidation activity, with Michaelis-Menten kinetics characterized by a Km of 3.8 mM and a Vmax of 2.5 nmol/min/mg protein [1]. UGT1A9 showed the next highest activity but with more complex biphasic kinetics. This pronounced isoenzyme specificity is the basis for extensive first-pass intestinal glucuronidation of psilocin after psilocybin ingestion and explains why the glucuronide conjugate, rather than the sulfate or other phase II conjugates, overwhelmingly predominates as the circulating and excreted metabolite. For researchers investigating potential drug-drug interactions at the UGT level, or for those exploring interindividual variability in psilocybin pharmacokinetics, sourcing PCG as a reference standard for UGT activity assays is essential—relying on free psilocin alone cannot distinguish between glucuronidation and competing oxidative pathways.

Drug Metabolism UGT Enzyme Specificity In Vitro Metabolism

High-Value Procurement Scenarios for Psilocin O-Glucuronide (CAS 514212-83-0) in Toxicology, Clinical Development, and Forensic Operations


Forensic Toxicology Confirmation of Psilocybin Exposure in Late-Presentation Cases

In medicolegal death investigations or criminal cases where specimen collection occurs >24 h post-incident, free psilocin is typically undetectable. Psilocin O-glucuronide, with its extended serum detection window of ≥52 h post-ingestion following β-glucuronidase hydrolysis [1], enables confirmation of psilocybin exposure that would otherwise be missed. The validated use of PCG-certified reference standards for calibrating total psilocin assays forms the evidentiary backbone for expert testimony and forensic reports.

Clinical Pharmacokinetic Studies of Psilocybin Therapeutics Requiring Comprehensive Metabolite Profiling

Psilocybin is currently under investigation in multiple clinical trials for treatment-resistant depression, anxiety, and substance use disorders. Accurate pharmacokinetic modeling—including calculation of AUC, Cmax, t½, and renal clearance—demands quantification of the dominant metabolite, PCG, which accounts for >80% of the administered dose excreted in urine [2]. Without a PCG reference standard for calibration and quality control, total systemic exposure data are incomplete and regulatory submissions (IND, NDA) may be deemed inadequate.

Workplace and Military Drug Testing Panels Utilizing Urinary Biomarkers with Optimal Stability

Routine drug testing programs that ship urine specimens at ambient temperature face significant pre-analytical degradation of free psilocin, resulting in unacceptably high false-negative rates. PCG demonstrates superior short-term stability in biological matrices [3], making it the preferred analyte for inclusion in large-scale testing panels. Laboratories that incorporate PCG reference standards into their validated LC-MS/MS methods achieve higher sensitivity, longer specimen integrity windows, and reduced re-analysis costs due to sample degradation.

In Vitro Drug-Drug Interaction (DDI) Screening for UGT1A10-Mediated Metabolism

Pharmaceutical companies developing co-administered medications with psilocybin-based therapeutics must assess potential UGT-mediated drug-drug interactions. Utilizing a PCG-certified reference standard as the analytical endpoint for UGT1A10 activity assays [4] allows for precise determination of inhibition constants (Ki, IC50) and metabolic clearance parameters, enabling regulatory-compliant DDI risk assessment per FDA and EMA guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psilocin O-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.